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Introduction
Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor

targeting multiple kinases, primarily BRAF (both wild-type and V600E mutant), and Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its mechanism of action involves the

direct inhibition of these kinases, leading to the disruption of the Ras/Raf/MEK/ERK signaling

pathway, which is crucial for cell proliferation and survival, and the inhibition of angiogenesis by

blocking the VEGFR2 pathway.[4][5] This dual activity makes Raf265 a compound of significant

interest in oncology research, particularly for tumors harboring BRAF mutations, such as

melanoma.[1][6]

These application notes provide detailed protocols for essential in vitro assays to characterize

the activity of Raf265, including biochemical kinase assays and cell-based proliferation and

signaling assays.
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Target Kinase IC50 (nM) Assay Type

B-Raf (V600E) < 100 Biochemical

B-Raf (wild-type) < 100 Biochemical

c-Raf < 100 Biochemical

VEGFR2 < 100 Biochemical

c-Kit < 100 Biochemical

PDGFRβ < 100 Biochemical

Source:[1]

Table 2: Cellular Activity of Raf265
Cell-Based Assay Cell Line EC50 / IC50

B-Raf (V600E) Activity - 140 nM (EC50)

VEGFR2 Phosphorylation - 190 nM (EC50)

PDGFRβ Activity - 790 nM (EC50)

c-Kit Activity - 1100 nM (EC50)

Proliferation (B-Raf V600E) A375, Malme-3M, WM-1799 40 - 200 nM (IC50)

Proliferation (wt-B-Raf) HT29 1 - 3 µM (IC20)

Proliferation (wt-B-Raf) MDAMB231 5 - 10 µM (IC50)

Source:[1][7][8]

Signaling Pathway
The following diagram illustrates the primary signaling pathways targeted by Raf265.
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Caption: Raf265 inhibits the Ras/Raf/MEK/ERK and VEGFR2 signaling pathways.
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Experimental Protocols
Biochemical Raf Kinase Assay
This protocol describes a radiometric assay to measure the ability of Raf265 to inhibit the

kinase activity of Raf enzymes.

Workflow:

1. Prepare Reagents
(Raf, MEK, ATP, Raf265)

2. Dispense Raf & MEK
into assay plate 3. Add Raf265 dilutions 4. Initiate Reaction

with [γ-33P]ATP 5. Incubate 6. Stop Reaction 7. Transfer to
filter plate 8. Wash & Dry 9. Add Scintillant 10. Read CPM

Click to download full resolution via product page

Caption: Workflow for the biochemical Raf kinase assay.

Materials:

Purified active Raf kinase (e.g., B-Raf V600E, c-Raf)

MEK protein (substrate)

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT

[γ-³³P]ATP

Raf265 compound

100% DMSO

Stop Reagent: 30 mM EDTA

Polypropylene assay plates

Filter plates

Scintillation fluid

Microplate reader capable of detecting radioactivity (e.g., Wallac Microbeta 1450)
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Procedure:

Prepare a 2x concentrated solution of Raf and MEK in the assay buffer.

Dispense 15 µL of the Raf/MEK mixture into each well of a polypropylene assay plate. For

background control wells, add only MEK and DMSO without Raf.

Prepare serial dilutions of Raf265 in 100% DMSO. Add 3 µL of the 10x concentrated Raf265
dilutions to the appropriate wells.

Initiate the kinase reaction by adding 12 µL of 2.5x [γ-³³P]ATP diluted in assay buffer to each

well.

Incubate the plate for 45-60 minutes at room temperature.

Stop the reaction by adding 70 µL of the stop reagent to each well.

Transfer the reaction mixture to a filter plate and wash six times with wash buffer using a

filtration apparatus.

Dry the filter plates completely.

Add 100 µL of scintillation fluid to each well.

Determine the counts per minute (CPM) using a microplate reader.[2]

Calculate the percentage of inhibition for each Raf265 concentration and determine the IC50

value.

Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of Raf265 on the viability and proliferation of cancer cell lines.

Workflow:

1. Seed cells in
96-well plate 2. Incubate for 24h 3. Treat with Raf265 4. Incubate for 48h 5. Add MTT solution 6. Incubate for 4h 7. Remove supernatant 8. Add DMSO 9. Read Absorbance

at 595 nm
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Click to download full resolution via product page

Caption: Workflow for the cell-based MTT proliferation assay.

Materials:

Cancer cell lines (e.g., A375 for B-Raf V600E, HT29 for wild-type B-Raf)

Appropriate cell culture medium with 10% fetal bovine serum

96-well cell culture plates

Raf265 compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Absorbance plate reader

Procedure:

Seed 1 x 10⁴ cells in 200 µL of medium per well in a 96-well plate.[2]

Incubate the plate for 24 hours to allow cells to attach.

Prepare serial dilutions of Raf265 in the culture medium. Remove the existing medium from

the wells and add the medium containing the desired final concentrations of Raf265 (e.g.,

0.1 to 10 µM).[2][9]

Incubate the cells for 48 hours.[2][9]

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2][9]

Carefully remove the supernatant.

Add 200 µL of DMSO to each well to dissolve the formazan crystals.[2][9]
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Measure the absorbance at 595 nm using a plate reader.[2][9]

Express the data as a percentage of viable cells compared to the untreated control and

calculate the IC50 value.

Western Blot for Phospho-ERK and Phospho-MEK
This protocol is used to assess the inhibitory effect of Raf265 on the downstream signaling of

the Raf pathway in cells.

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of Raf265 for a specified time (e.g., 2-24 hours).

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-

ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be

used.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

A decrease in the levels of phospho-MEK and phospho-ERK with increasing concentrations

of Raf265 indicates successful target inhibition.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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